molecular formula C5H6N2O2 B2997877 Methyl 1H-pyrazole-4-carboxylate CAS No. 181997-36-4; 51105-90-9

Methyl 1H-pyrazole-4-carboxylate

Cat. No.: B2997877
CAS No.: 181997-36-4; 51105-90-9
M. Wt: 126.115
InChI Key: VFTZKSMAJVLWOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 1H-pyrazole-4-carboxylate is a heterocyclic compound featuring a pyrazole ring substituted with a methyl ester group at position 4. Its molecular formula is C₆H₆N₂O₂, and it is characterized by the CAS number 85290-80-8 . The compound is synthesized via reactions involving hydrazine hydrate and appropriate precursors, as demonstrated in protocols for analogous ethyl esters (e.g., ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate) . Key structural features include the planar pyrazole ring and the electron-withdrawing ester group, which influence its reactivity and intermolecular interactions. Nuclear magnetic resonance (NMR) spectroscopy confirms its structure, with distinct signals for the methyl ester moiety (e.g., δ ~3.8 ppm for the methyl group in similar compounds) .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 1H-pyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O2/c1-9-5(8)4-2-6-7-3-4/h2-3H,1H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFTZKSMAJVLWOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CNN=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51105-90-9
Record name Methyl 1H-pyrazole-4-carboxylate
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Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

Methyl 1H-pyrazole-4-carboxylate belongs to a broader class of pyrazole-4-carboxylates, which vary in substituents and ester groups. Key analogues include:

Compound Name Substituents CAS Number Key Differences vs. Target Compound
Ethyl 1-methyl-1H-pyrazole-4-carboxylate Ethyl ester, N1-methyl 1260243-04-6 Reduced polarity due to ethyl vs. methyl ester; N1 substitution alters hydrogen bonding .
Ethyl 5-amino-1H-pyrazole-4-carboxylate Ethyl ester, 5-amino 7251-53-8 Amino group enhances solubility and enables nucleophilic reactivity .
Ethyl 3-hydroxy-1H-pyrazole-4-carboxylate Ethyl ester, 3-hydroxy 478968-48-8 Hydroxy group introduces hydrogen-bonding capacity; increased acidity .
Methyl 3-(tert-butyl)-1H-pyrazole-4-carboxylate tert-butyl at C3, methyl ester 1017782-45-4 Steric hindrance from tert-butyl reduces crystallinity; higher lipophilicity .

Key Observations :

  • Ester Group : Methyl esters (e.g., target compound) exhibit higher volatility and slightly lower hydrolytic stability compared to ethyl esters .
  • Substituent Position : Substitution at C3 (e.g., trifluoromethyl or hydroxy groups) enhances electronic effects, influencing dipole moments and crystal packing .
Crystallographic and Hydrogen-Bonding Patterns
  • Crystal Packing : this compound forms hydrogen-bonded dimers via N–H···O interactions, as observed in related ethyl esters . In contrast, ethyl 3-hydroxy-1H-pyrazole-4-carboxylate adopts a layered structure stabilized by O–H···N hydrogen bonds .
  • Software Tools : Programs like SHELXL and Mercury are widely used for refining and visualizing these structures .

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